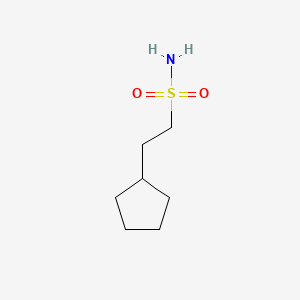

2-Cyclopentylethanesulfonamide

説明

2-Cyclopentylethanesulfonamide (CAS: 17854-73-8) is a sulfonamide derivative characterized by a cyclopentyl group attached to an ethanesulfonamide backbone. Its molecular formula is C₇H₁₅NO₂S, with a molecular weight of 177.27 g/mol . The compound is identified by alternative names such as Zyklopentylaethylsulfonamid (German) and registry numbers including PubChem CID 205368 and DTXSID50170505 .

特性

IUPAC Name |

2-cyclopentylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOOVUNPORBZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170505 | |

| Record name | Cyclopentaneethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17854-73-8 | |

| Record name | Cyclopentaneethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Cyclopentylethanesulfonamide can be synthesized through various methods. One efficient strategy involves the NH4I-mediated amination of sodium sulfinates. This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups . Another approach involves the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .

Industrial Production Methods: Industrial production of cyclopentaneethanesulfonamide typically involves the reaction of sulfonyl chlorides with amines in the presence of a base such as pyridine to absorb the HCl generated . This method shows good substrate scope and provides a variety of sulfonamide products in reasonable to excellent yields.

化学反応の分析

Types of Reactions: 2-Cyclopentylethanesulfonamide undergoes various types of reactions, including oxidation, reduction, and substitution. The sulfonamide group is relatively unreactive, but it can participate in acid-base reactions, deprotonation, and ortho-lithiation .

Common Reagents and Conditions: Common reagents used in reactions involving cyclopentaneethanesulfonamide include sodium sulfinates, thiols, and amines. Conditions often involve the use of bases such as pyridine or catalysts like iodine .

Major Products: The major products formed from these reactions are typically other sulfonamide derivatives, which can be used in various applications, including pharmaceuticals and agrochemicals .

科学的研究の応用

2-Cyclopentylethanesulfonamide is widely used in scientific research due to its unique properties. It serves as a catalyst, solvent, and pharmaceutical intermediate. In chemistry, it is used in the synthesis of various compounds. In biology and medicine, it is used in the development of drugs and as a research tool to study biological processes. In industry, it is used in the production of herbicides, pesticides, and other chemicals .

作用機序

2-Cyclopentylethanesulfonamide can be compared with other sulfonamide derivatives, such as sulfonimidates and sulfinamides. These compounds share similar structural features but differ in their reactivity and applications. For example, sulfonimidates are used as building blocks to access other sulfur (VI) compounds and as alkyl transfer reagents . Sulfinamides, on the other hand, are used in the synthesis of various pharmaceuticals and agrochemicals .

類似化合物との比較

Ethanesulfonamide Derivatives

Ethanesulfonamide (C₂H₇NO₂S, MW 109.15 g/mol) lacks the cyclopentyl substituent, resulting in:

- Lower Boiling Point : ~247 °C (hypothetical) vs. 311 °C for 2-cyclopentylethanesulfonamide. The cyclopentyl group increases molecular weight and van der Waals interactions, elevating boiling points .

- Reduced Lipophilicity : The cyclopentyl group enhances hydrophobicity, likely increasing logP compared to unsubstituted ethanesulfonamides.

Cyclohexylethanesulfonamide

Hypothetically, substituting cyclopentyl with cyclohexyl would:

- Increase Density : Larger cyclohexyl substituents may raise density beyond 1.173–1.2 g/cm³ .

- Alter Bioavailability : Bulkier substituents could reduce solubility (evidenced by 2-cyclopentylethanesulfonamide’s low aqueous solubility, inferred from PSA = 60.16 Ų) .

Functional Analogues in Pharmacopeial Context

references cyclophosphamide-related compounds (e.g., Bis(2-chloroethyl)amine hydrochloride), which differ fundamentally as alkylating agents with phosphonane and chloroethyl groups. Key contrasts include:

- Mechanism : Cyclophosphamide derivatives act via DNA crosslinking, while sulfonamides like 2-cyclopentylethanesulfonamide typically exhibit enzyme inhibition (e.g., carbonic anhydrase) .

- Stability : 2-Cyclopentylethanesulfonamide’s storage at 4 °C suggests stability comparable to lyophilized cyclophosphamide formulations, which require sterile labeling .

Research Findings and Data Gaps

Key Observations

- The cyclopentyl group significantly elevates boiling points and density relative to simpler sulfonamides.

- Limited melting point data for 2-cyclopentylethanesulfonamide contrasts with well-documented values for other sulfonamides (e.g., benzene sulfonamide, mp 150–152 °C).

Research Needs

- Comparative Solubility Studies : Experimental logP and solubility data are critical for pharmaceutical applications.

- Thermal Analysis : Differential scanning calorimetry (DSC) could clarify melting behavior.

生物活性

2-Cyclopentylethanesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and relevant case studies.

Chemical Structure and Properties

2-Cyclopentylethanesulfonamide is characterized by a cyclopentyl group attached to an ethanesulfonamide moiety. Its chemical structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of 2-Cyclopentylethanesulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to participate in hydrogen bonding, which can modulate enzyme activity and affect cellular signaling pathways.

- Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate cell proliferation, apoptosis, and other critical cellular processes.

Biological Effects

Research indicates that 2-Cyclopentylethanesulfonamide exhibits several biological effects:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound can suppress the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Anti-inflammatory Properties : It has been suggested that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties, possibly benefiting conditions such as neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Induces cell cycle arrest | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Protects neuronal cells from damage | |

| Enzyme inhibition | Modulates metabolic pathways |

Case Studies

Several case studies have been conducted to evaluate the biological effects of 2-Cyclopentylethanesulfonamide:

- Case Study on Cancer Cell Lines : A study demonstrated the compound's ability to inhibit the growth of squamous cell carcinoma lines (SUNE, CNE1, CNE2) through apoptosis induction and cell cycle disruption. This suggests potential applications in cancer therapeutics.

- Inflammation Model : In an animal model of inflammation, treatment with 2-Cyclopentylethanesulfonamide resulted in reduced swelling and pain response, indicating its potential as an anti-inflammatory agent.

- Neurodegenerative Disease Research : In vitro experiments showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in treating neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。